molecular formula C12H23NO4 B3415372 Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate CAS No. 163210-40-0

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

Cat. No. B3415372
M. Wt: 245.32 g/mol
InChI Key: WDPSCDHRZOGOEU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 163210-40-0 . It has a molecular weight of 245.32 . The IUPAC name for this compound is tert-butyl 4-(2-hydroxyethoxy)-1-piperidinecarboxylate . It is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is 1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h10,14H,4-9H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)CCO .


Physical And Chemical Properties Analysis

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is an oil that is stored at room temperature .

Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application Summary : “Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 163210-40-0 . It is often used in the field of chemical synthesis .
  • Scientific Field: PROTAC Development

    • Application Summary : A similar compound, “tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate”, is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
    • Methods of Application : The compound acts as a linker between the E3 ligase ligand and the protein target ligand in the PROTAC molecule . The specific methods of application would depend on the PROTAC being developed.
    • Results or Outcomes : The outcomes of using this compound in PROTAC development would depend on the specific protein target and E3 ligase being used. The compound helps facilitate the degradation of the protein target .
  • Scientific Field: Medicinal Chemistry
    • Application Summary : A similar compound, “tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate”, has been used in the synthesis of Vandetanib, a medication used to treat certain types of cancer .
    • Methods of Application : The compound is synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
    • Results or Outcomes : The compound serves as a key intermediate in the synthesis of Vandetanib .
  • Scientific Field: Chemical Storage

    • Application Summary : “Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate” is a chemical compound that can be stored at room temperature .
    • Methods of Application : The compound is typically stored in a controlled environment, such as a laboratory or chemical storage facility .
    • Results or Outcomes : Proper storage of the compound ensures its stability and purity, which is typically around 95% .
  • Scientific Field: Chemical Safety

    • Application Summary : “Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate” has certain safety information associated with it, including hazard statements and precautionary statements .
    • Methods of Application : The safety information is used to guide the handling and use of the compound in a laboratory or industrial setting .
    • Results or Outcomes : Adherence to the safety information helps to minimize risks and ensure safe handling of the compound .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSCDHRZOGOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

CAS RN

163210-40-0
Record name tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ozone was bubbled into a solution of 21-3 (1.5 g, 6.4 mmol) in 2:1 CH3OH/CH2Cl2 (102 mL) at -78° C. After 5 min no starting material remained so oxygen was bubbled through the solution for 15 min to remove excess ozone. NaBH4 (1.7 g, 45 mmol) was added and the cooling bath removed. After 1 h the reaction mixture was concentrated. The residue was diluted with H2O (30 mL) and then extracted with CHCl3 (300 mL). The organic phase was washed with brine (30 mL), dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 21-4 as a nearly colorless oil. Rf 0.42 (silica, EtOAc).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CH3OH CH2Cl2
Quantity
102 mL
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Renk, M Skraban, D Bier, A Schulze… - European journal of …, 2021 - Elsevier
With the aim to obtain potent adenosine A 2A receptor (A 2A R) ligands, a series of eighteen derivatives of 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-…
Number of citations: 8 www.sciencedirect.com
H Kroth, F Oden, J Molette, H Schieferstein… - Journal of Medicinal …, 2021 - ACS Publications
The first candidate PI-2014 was tested in healthy controls and subjects with Alzheimer’s disease (AD). As PI-2014 displayed off-target binding to monoamine oxidase A (MAO-A), a new …
Number of citations: 10 pubs.acs.org

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